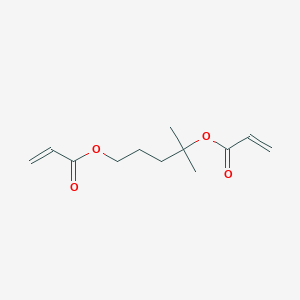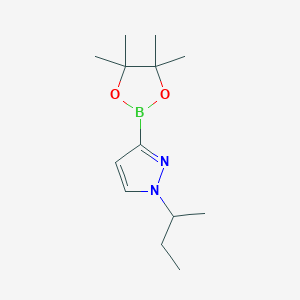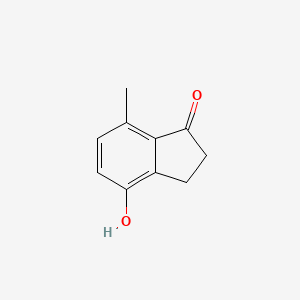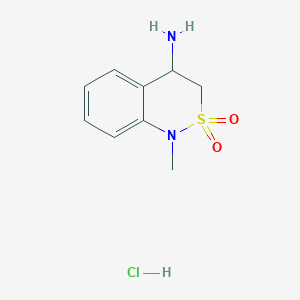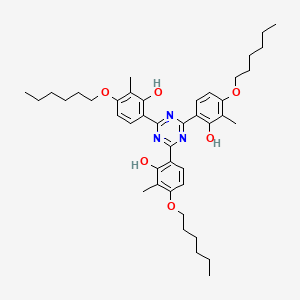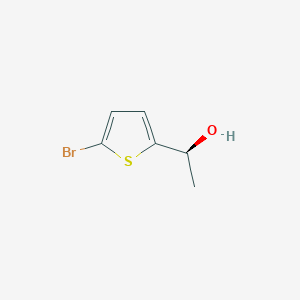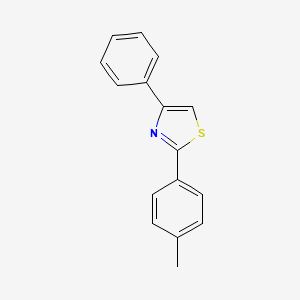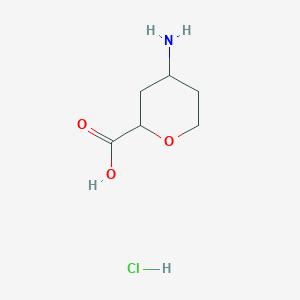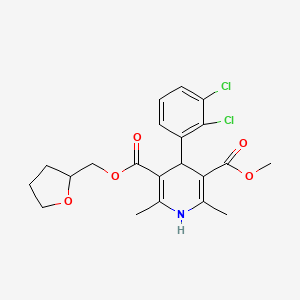![molecular formula C7H15ClN2 B3253287 3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride CAS No. 2227199-19-9](/img/structure/B3253287.png)
3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride” is a chemical compound with the CAS Number: 52407-92-8 . It has a molecular weight of 199.12 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H14N2.2ClH/c1-9-4-6-2-3-7 (5-9)8-6;;/h6-8H,2-5H2,1H3;2*1H . The compound has a molecular formula of C7H16Cl2N2 .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . It should be stored sealed in a dry room at normal temperature .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H332-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride involves the reaction of 3-methylpiperidine with ethyl acrylate followed by reduction and cyclization to form the desired compound.", "Starting Materials": [ "3-methylpiperidine", "ethyl acrylate", "sodium borohydride", "acetic acid", "hydrochloric acid", "water" ], "Reaction": [ "3-methylpiperidine is reacted with ethyl acrylate in the presence of sodium borohydride and acetic acid to form the corresponding alcohol.", "The alcohol is then reduced using sodium borohydride and acetic acid to form the corresponding amine.", "The amine is cyclized using hydrochloric acid and water to form 3-Methyl-3,8-diazabicyclo[4.2.0]octane.", "The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt." ] } | |
CAS No. |
2227199-19-9 |
Molecular Formula |
C7H15ClN2 |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9-3-2-6-4-8-7(6)5-9;/h6-8H,2-5H2,1H3;1H/t6-,7-;/m0./s1 |
InChI Key |
CZMOOAKWWNMOOV-LEUCUCNGSA-N |
Isomeric SMILES |
CN1CC[C@H]2CN[C@H]2C1.Cl |
SMILES |
CN1CCC2CNC2C1.Cl.Cl |
Canonical SMILES |
CN1CCC2CNC2C1.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,6R)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B3253204.png)
